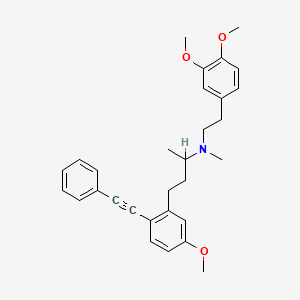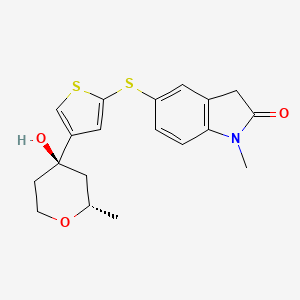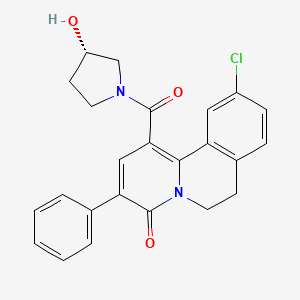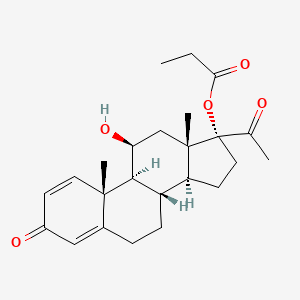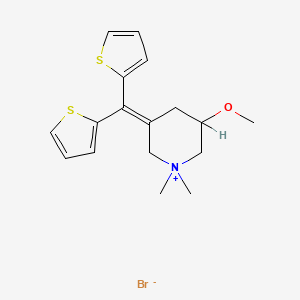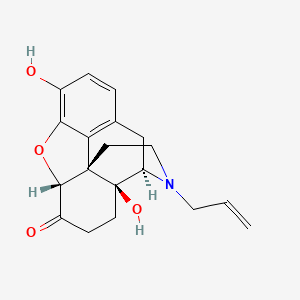
Naloxon
Übersicht
Beschreibung
Naloxon ist ein Opioid-Antagonist-Medikament, das verwendet wird, um die Auswirkungen von Opioid-Drogen schnell umzukehren, insbesondere bei Drogenüberdosierungen . Es hat eine hohe Affinität zu μ-Opioid-Rezeptoren, wo es als inverser Agonist wirkt und die schnelle Entfernung aller anderen an diese Rezeptoren gebundenen Medikamente bewirkt . This compound ist allgemein unter seinen Markennamen bekannt, wie z. B. Narcan und Evzio .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen
Die Synthese von this compound beginnt typischerweise mit Thebain als Ausgangsmaterial. Thebain durchläuft Oxidations- und Reduktionsreaktionen, um Zwischenverbindungen zu bilden. Einer der wichtigsten Schritte beinhaltet die Allylisierung der N-Position der Mutterkernstruktur unter Verwendung von Alkanisierungsreagenzien wie Chlorpropen, Brompropen oder Iodpropylen . Das Endprodukt, this compound, wird nach Demethylierung und der Bildung von Säureadditions-Salzen mit Salzsäure erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet ähnliche synthetische Wege, jedoch in größerem Maßstab. Der Prozess wird für höhere Ausbeuten und Reinheit optimiert, wobei häufig fortschrittliche Reinigungstechniken eingesetzt werden, um sicherzustellen, dass das Endprodukt pharmazeutische Standards erfüllt .
Wirkmechanismus
Target of Action
Naloxone primarily targets the μ-opioid receptors (MOR) . These receptors are part of the opioid receptor system in the body, which plays a crucial role in pain relief, reward, and addictive behaviors .
Mode of Action
Naloxone acts as an inverse agonist at the μ-opioid receptors . It competitively displaces opioid agonists at these receptors . This means that naloxone binds to the receptors and reverses the effects of other opioids, effectively blocking their action .
Biochemical Pathways
The primary biochemical pathway affected by naloxone is the opioid receptor pathway . By binding to the μ-opioid receptors, naloxone prevents opioid drugs from exerting their effects, which include pain relief, sedation, euphoria, and respiratory depression .
Pharmacokinetics
Naloxone exhibits rapid pharmacokinetics, with a half-life of 60-120 minutes . It is administered via intravenous, intramuscular, or intranasal routes . The nasal bioavailability of naloxone is about 50%, and its uptake is likely slower than intramuscular administration . Naloxone is rapidly eliminated due to high clearance, and its metabolites are inactive .
Result of Action
The primary result of naloxone’s action is the reversal of opioid-induced effects , particularly respiratory depression . By displacing opioids from the μ-opioid receptors, naloxone can rapidly restore normal respiration in individuals experiencing an opioid overdose .
Action Environment
The efficacy of naloxone can be influenced by several environmental factors. For instance, the presence of other drugs in the system can impact naloxone’s effectiveness . Additionally, the pharmacological characteristics of the opioid agonist, such as its dissociation rate from the MOR receptor, can also affect naloxone’s action . Furthermore, the constitution of the individual receiving naloxone can influence its effect .
Wissenschaftliche Forschungsanwendungen
Naloxon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Referenzverbindung bei der Untersuchung von Opioid-Rezeptor-Wechselwirkungen verwendet.
Biologie: In der Forschung eingesetzt, um die Mechanismen der Opioidabhängigkeit und des Entzugs zu verstehen.
Medizin: Weit verbreitet in der Notfallmedizin zur Behandlung von Opioidüberdosierungen.
Industrie: Wird bei der Entwicklung neuer Opioid-Antagonisten und in Schadensminderungsstrategien eingesetzt.
Wirkmechanismus
This compound wirkt, indem es Opioid-Agonisten kompetitiv am μ-Opioid-Rezeptor (MOR) verdrängt. Seine Wirkung hängt von den pharmakologischen Eigenschaften des Opioid-Agonisten ab, wie z. B. der Dissoziationsrate vom MOR-Rezeptor . This compound kehrt die durch Opioide verursachte Depression des zentralen Nervensystems und des Atmungssystems schnell um und stellt in Überdosierungsfällen die normale Atmung wieder her .
Biochemische Analyse
Biochemical Properties
Naloxone acts by competitively displacing opioid agonists at the μ-opioid receptor (MOR) . It is a pure MOR receptor antagonist and possesses no intrinsic activity . Its effect depends on the pharmacological characteristics of the opioid agonist, such as the dissociation rate from the MOR receptor .
Cellular Effects
Naloxone has a significant impact on various types of cells and cellular processes. It is known to restore breathing after an opioid overdose by reversing the central nervous system depression caused by opioids . It influences cell function by acting as an inverse agonist, causing the rapid removal of any other drugs bound to these receptors .
Molecular Mechanism
Naloxone exerts its effects at the molecular level primarily through its interaction with the μ-opioid receptor (MOR). It acts as an inverse agonist, causing the rapid removal of any other drugs bound to these receptors . This competitive displacement of opioid agonists at the MOR is the key mechanism of action of naloxone .
Temporal Effects in Laboratory Settings
Naloxone is rapidly eliminated with a half-life of 60–120 minutes due to high clearance . Its metabolites are inactive . The duration of action of 1 mg intravenous (IV) naloxone is 2 hours, possibly longer by intramuscular and intranasal administration .
Dosage Effects in Animal Models
The effects of naloxone can vary with different dosages in animal models . Initial parenteral doses of 0.4–0.8 mg are usually sufficient to restore breathing after heroin overdose . Fentanyl overdoses likely require higher doses of naloxone .
Metabolic Pathways
Naloxone is involved in metabolic pathways where it interacts with enzymes or cofactors . It is metabolized by an UDP-glucuronyl transferase to its 3-glucuronides .
Transport and Distribution
Naloxone is primarily administered via intravenous, intramuscular, and intranasal routes . The nasal route is often preferred for take-home naloxone . Nasal bioavailability is about 50% .
Subcellular Localization
Given its mechanism of action, it is likely that naloxone primarily localizes to the cell membrane where the μ-opioid receptors are located .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of naloxone typically begins with thebaine as the starting material. Thebaine undergoes oxidation and reduction reactions to form intermediate compounds. One of the key steps involves the allylation of the N position of the mother nucleus structure using alkanisation reagents such as chloropropene, bromopropene, or iodopropylene . The final product, naloxone, is obtained after demethylation and the formation of acid-addition salts with hydrochloric acid .
Industrial Production Methods
Industrial production of naloxone involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Naloxon unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind für seine Synthese und Modifikation unerlässlich.
Häufige Reagenzien und Bedingungen
Oxidation: Häufig verwendete Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Alkanisierungsreagenzien wie Chlorpropen, Brompropen und Iodpropylen werden für die Allylisierung verwendet.
Hauptprodukte, die gebildet werden
Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist this compound selbst, zusammen mit verschiedenen Zwischenprodukten, die für seine Synthese entscheidend sind .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Naltrexon: Ein weiterer Opioid-Antagonist, der zur Behandlung von Opioid- und Alkoholabhängigkeit eingesetzt wird.
Buprenorphin/Naloxon: Eine Kombination, die zur Behandlung der Opioidabhängigkeit eingesetzt wird.
Einzigartigkeit von this compound
This compound ist einzigartig in seiner schnellen Wirkungsgeschwindigkeit und seiner Fähigkeit, über mehrere Wege verabreicht zu werden, darunter intramuskulär, subkutan, intravenös und intranasal . Seine Wirksamkeit in Notfallsituationen macht es zu einem wichtigen Instrument im Kampf gegen Opioidüberdosierungen .
Eigenschaften
IUPAC Name |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,14,17,21,23H,1,5-10H2/t14-,17+,18+,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHSEJADLWPNLE-GRGSLBFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
357-08-4 (hydrochloride) | |
| Record name | Naloxone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023349 | |
| Record name | Naloxone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Naloxone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015314 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, Soluble in chloroform; practically insoluble in petroleum ether, 5.64e+00 g/L | |
| Record name | Naloxone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01183 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NALOXONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3279 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Naloxone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015314 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Naloxone is a competitive inhibitor of the µ-opioid receptor. Naloxone antagonizes the action of opioids, reversing their effects. If a patient has not taken opioids, naloxone does not have a significant effect on patients., Naloxone hydrochloride is essentially a pure opiate antagonist. The precise mechanism of action of the opiate antagonist effects of naloxone is not fully understood. Naloxone is thought to act as a competitive antagonist at mu, kappa, and sigma opiate receptors in the CNS; it is thought that the drug has the highest affinity for the mu receptor. In contrast to levallorphan or nalorphine, naloxone has little or no agonistic activity. When administered in usual doses to patients who have not recently received opiates, naloxone exerts little or no pharmacologic effect. Even extremely high doses of the drug (10 times the usual therapeutic dose) produce insignificant analgesia, only slight drowsiness, and no respiratory depression, psychotomimetic effects, circulatory changes, or miosis., In patients who have received large doses of morphine or other analgesic drugs with morphine-like effects, naloxone antagonizes most of the effects of the opiate. There is an increase in respiratory rate and minute volume, arterial PCO2 decreases toward normal, and blood pressure returns to normal if depressed. Unlike nalorphine or levallorphan, naloxone antagonizes mild respiratory depression caused by small doses of opiates. Because the duration of action of naloxone is generally shorter than that of the opiate, the effects of the opiate may return as the effects of naloxone dissipate. Naloxone antagonizes opiate-induced sedation or sleep. Reports are conflicting on whether or not the drug modifies opiate-induced excitement or seizures., Heat shock protein (HSP)60 is primarily a mitochondrial protein. Previous experiments have found that changes in the location of intracellular HSP60 have been associated with apoptosis. Extracellular HSP60 mediates apoptosis via its ligand, Toll-like receptor (TLR)-4. TLR-4 is an important factor expressed on microglia, with a central role in generating neuroimmune responses in the pathogenesis of neurodegenerative disorders. Naloxone is a highly effective nonselective opioid receptor antagonist, and has been reported to be pharmacologically beneficial for the treatment of brain diseases through inhibiting microglia activation. However, the mechanisms underlying these beneficial effects of naloxone remain poorly understood. The present study aimed to investigate the role of HSP60 in the neuroprotective effects of naloxone on the production of proinflammatory mediators in lipopolysaccharide (LPS)-stimulated BV2 murine microglial cells and the possible signaling pathways involved. The results demonstrated that naloxone significantly inhibited the expression and release of HSP60 in BV2 cells. The expression levels of heat shock factor (HSF)-1 were upregulated in LPS-activated BV2 cells, which indicated that the increased expression of HSP60 was driven by HSF-1 activation. However, increased HSF-1 levels may be downregulated by naloxone. The levels of TLR-4 were elevated in activated BV2 cells, and then inhibited by naloxone. Activation of TLR-4 is characterized by activation of nuclear factor-kB (NF-kB) followed by the production of various proinflammatory and neurotoxic factors. Data from the present study demonstrated that naloxone reduced the expression levels of NF-kB and its upstream protein caspase-3, and reduced the LPS-induced production of nitric oxide, inducible nitric oxide synthase, tumor necrosis factor a, interleukin-1beta and interleukin-6 in BV2 microglia. In light of this data, it was concluded that naloxone may exert its neuroprotective and anti-inflammatory effects by inhibiting microglia activation through a HSP60-TLR-4-NF-kB signaling pathway., Phosphoinositide 3-kinase (PI3K) delta and gamma (the p110delta and p110gamma isoforms of PI3K) actively participate in the process of inflammation. We sought to elucidate the possible roles of PI3Kdelta and PI3Kgamma in mediating the anti-inflammation effects of naloxone. MATERIALS AND METHODS: Murine macrophages were treated with endotoxin, endotoxin plus naloxone, or endotoxin plus naloxone plus the PI3K inhibitors (the PI3Kdelta inhibitor IC87114, the PI3Kgamma inhibitor AS252424, or IC87114 plus AS252424) and denoted as the LPS, LPS + N, LPS + N + IC, LPS + N + AS, and LPS + N + IC + AS group, respectively. Differences in inflammatory molecules and levels of nuclear factor-kB (NF-kB) activation and Akt activation (indicator of PI3K activity) among these groups were compared. The concentrations of inflammatory molecules (macrophage inflammatory protein 2, tumor necrosis factor-alpha, interleukin-1beta, andd cyclooxygenase-2/prostaglandin E2) and the levels of NF-kB activation (p-NF-kB p65 and p-inhibitor-kB concentrations and NF-kB-DNA binding activity) of the LPS + N group were significantly lower than those of the LPS group (all P < 0.001). These data confirmed the anti-inflammation effects of naloxone. Moreover, the anti-inflammation effects of naloxone could be counteracted by the inhibitors of PI3Kdelta and PI3Kgamma, as the concentrations of inflammatory molecules and the levels of NF-?B activation of the LPS + N group were significantly lower than those of the LPS + N + IC, LPS + N + AS, and LPS + N + IC + AS groups (all P < 0.05). In contrast, the concentration of phosphorylated Akt of the LPS + N group was significantly higher than those of the LPS, LPS + N + IC, LPS + N + AS, and LPS + N + IC + AS groups (all P < 0.05). PI3Kdelta and PI3Kgamma play crucial roles in mediating the anti-inflammation effects of naloxone., For more Mechanism of Action (Complete) data for NALOXONE (7 total), please visit the HSDB record page. | |
| Record name | Naloxone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01183 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NALOXONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3279 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
3-O-allylnaloxone, 10alpha-hydroxynaloxone, 10beta-hydroxynaloxone, 2,2'-binaloxone, For more Impurities (Complete) data for NALOXONE (7 total), please visit the HSDB record page. | |
| Record name | NALOXONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3279 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from ethyl acetate | |
CAS No. |
465-65-6 | |
| Record name | Naloxone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=465-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naloxone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naloxone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01183 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | naloxone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70413 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naloxone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naloxone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NALOXONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36B82AMQ7N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NALOXONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3279 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Naloxone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015314 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
178 °C, MP: 184 °C (Lewistein), 177-178 °C (Sankyo Co), Crystals from ethanol and ether. Soluble in water, dilute acids, stong alkali; slightly soluble in alcohol; practically insoluble in ether, chloroform. MP: 200-205 °C /Naloxone hydrochloride/, 200 - 205 °C | |
| Record name | Naloxone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01183 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NALOXONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3279 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Naloxone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015314 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does naloxone reverse opioid overdose?
A1: Naloxone is a competitive antagonist at opioid receptors, primarily the mu-opioid receptor. [, , , , ] This means it competes with opioids like heroin or fentanyl for binding sites on these receptors. Due to its higher affinity for the mu-opioid receptor, naloxone can displace opioids, effectively blocking their actions and reversing the overdose. [, ]
Q2: What are the specific downstream effects of naloxone binding to opioid receptors?
A2: By blocking opioid receptors, naloxone reverses the life-threatening effects of an overdose, such as:
- Respiratory Depression: Naloxone restores normal breathing patterns by antagonizing opioid-induced suppression of the respiratory centers in the brain. [, , , ]
- Sedation: Naloxone counteracts the drowsiness and unconsciousness caused by opioids. [, , , ]
Q3: What is the molecular formula and weight of naloxone?
A3: Naloxone's molecular formula is C19H21NO4, and its molecular weight is 327.37 g/mol.
Q4: Are there specific storage conditions required for naloxone to maintain its efficacy?
A4: While specific stability data is not provided in these articles, naloxone is typically stored at room temperature, protected from light and moisture.
Q5: How is naloxone administered, and how does the route of administration affect its pharmacokinetic profile?
A6: Naloxone can be administered intravenously, intramuscularly, intranasally, or subcutaneously. [, , , ] Each route has a different onset of action and duration. For instance, intravenous administration results in the fastest onset, while intramuscular and intranasal routes offer a slightly slower but longer duration of action. [, , ] Intranasal naloxone formulations are specifically designed for ease of administration by laypersons in emergency situations. [, ]
Q6: How is naloxone metabolized and eliminated from the body?
A7: Naloxone is primarily metabolized in the liver, mainly through glucuronidation. [] It's then excreted in the urine.
Q7: What evidence supports the use of naloxone in opioid overdose reversal?
A7: Numerous studies, including those provided, demonstrate naloxone's effectiveness. For example:
- Community-based programs: Reports from opioid overdose prevention programs show that laypersons trained to administer naloxone have successfully reversed thousands of overdoses. []
- Emergency medical services: Research indicates that naloxone administration by emergency medical services is standard practice for opioid overdose and has significantly improved survival rates. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


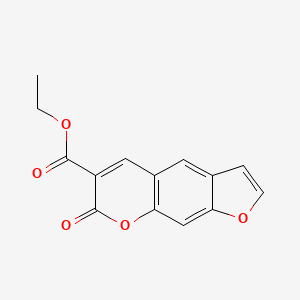


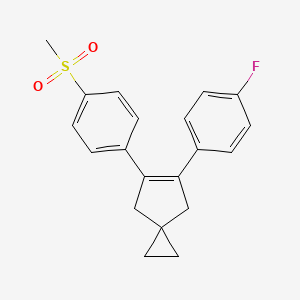
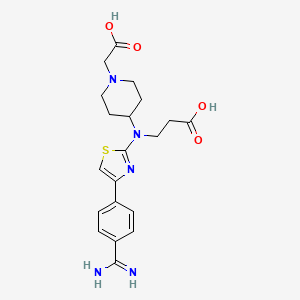
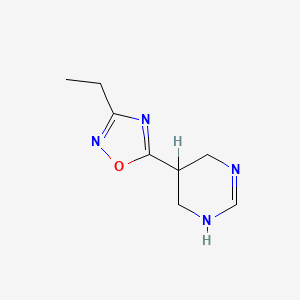
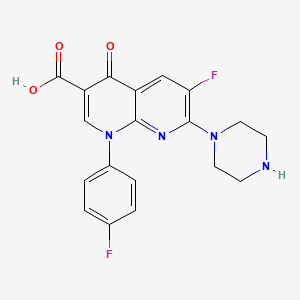
![2-Phenyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one](/img/structure/B1662715.png)
